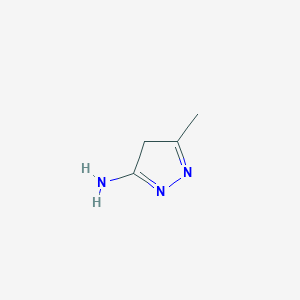

4H-Pyrazol-3-amine, 5-methyl-

Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their broad spectrum of biological activities and diverse applications. mdpi.comresearchgate.net These compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. globalresearchonline.netnih.gov

In the realm of medicinal chemistry, pyrazole-containing compounds have demonstrated a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and antitumor activities. researchgate.netglobalresearchonline.netacademicstrive.com This has led to the development of several successful drugs, such as the anti-inflammatory drug Celecoxib and the erectile dysfunction medication Sildenafil, both of which feature a pyrazole core. wikipedia.orgsphinxsai.com The ability of the pyrazole scaffold to serve as a versatile building block allows for the synthesis of large libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents. lookchem.coma2bchem.com

Beyond medicine, pyrazole derivatives are utilized in the agrochemical industry as herbicides, fungicides, and insecticides. nih.gov Their unique chemical properties also make them valuable in materials science, where they are used in the creation of dyes and fluorescent substances. globalresearchonline.net

Historical Context and Evolution of Pyrazole Chemistry

The history of pyrazole chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazole derivative, antipyrine, and discovered its antipyretic properties. sphinxsai.comnih.gov This discovery marked the beginning of extensive research into this class of compounds. Shortly after, in 1889, Buchner accomplished the first synthesis of the parent pyrazole compound. globalresearchonline.net

Early methods for synthesizing pyrazoles, such as the Knorr synthesis, involved the condensation of β-diketones with hydrazines. wikipedia.orgnih.gov Over the decades, synthetic methodologies have evolved significantly, with the development of more efficient and environmentally friendly approaches. Modern techniques include microwave-assisted synthesis, ultrasound-assisted reactions, and multicomponent reactions, which offer advantages such as shorter reaction times, higher yields, and reduced waste. researchgate.netnih.govresearchgate.net The ongoing refinement of synthetic methods continues to expand the accessibility and diversity of pyrazole derivatives available for research. mdpi.com

Current Research Landscape and Future Directions for 4H-Pyrazol-3-amine, 5-methyl- Studies

Current research on 4H-Pyrazol-3-amine, 5-methyl- is focused on leveraging its role as a versatile synthon for the creation of novel compounds with potential biological activity. For instance, it has been used in the synthesis of pyrazole amide derivatives that have shown potential as antibacterial agents. researchgate.net Specifically, 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide, synthesized from a protected form of 5-methyl-1H-pyrazol-3-amine, serves as an intermediate for creating a variety of derivatives through Suzuki cross-coupling reactions. researchgate.net

The compound is also a key starting material for producing pyrazolo[1,5-a]pyrimidines and other condensed heterocyclic systems, which are of significant interest in medicinal chemistry. mdpi.comfishersci.be Its ability to act as a beta-sheet template is being explored in studies investigating interactions with ferrocenoyl-dipeptides. fishersci.be

Future research directions are likely to continue exploring the synthetic utility of 4H-Pyrazol-3-amine, 5-methyl- in creating diverse molecular architectures. A significant area of focus will be the development of green and efficient synthetic protocols. researchgate.netrsc.org There is a growing emphasis on multicomponent reactions and the use of eco-friendly solvents and catalysts to synthesize pyrazole derivatives. nih.gov The exploration of its derivatives as potential inhibitors of specific enzymes and their application in developing new therapeutic agents, including for cancer and infectious diseases, will remain a key research area. lookchem.com Furthermore, the application of its derivatives in materials science, such as in the development of novel polymers and dyes, presents another promising avenue for future investigation.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4H-pyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-3-2-4(5)7-6-3/h2H2,1H3,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOLMLLCTSYPNFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4h Pyrazol 3 Amine, 5 Methyl and Its Derivatives

Fundamental Synthetic Routes to 4H-Pyrazol-3-amine, 5-methyl-

The foundational methods for synthesizing the 4H-Pyrazol-3-amine, 5-methyl- scaffold primarily rely on cyclocondensation reactions, which involve the formation of the heterocyclic ring from acyclic precursors.

Classical Condensation Reactions in Pyrazole (B372694) Synthesis

One of the most versatile and widely employed methods for the synthesis of 3-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. tandfonline.com This reaction proceeds through a two-step sequence: an initial nucleophilic attack by the hydrazine on the carbonyl carbon of the β-ketonitrile to form a hydrazone intermediate, followed by an intramolecular cyclization where the second nitrogen atom attacks the nitrile carbon. tandfonline.com

For the specific synthesis of 4H-Pyrazol-3-amine, 5-methyl-, the readily available β-ketonitrile, acetoacetonitrile (cyanoacetone), is used as the starting material. The reaction with hydrazine leads directly to the formation of the desired pyrazole ring. The use of the stable alkali metal salt of cyanoacetone is also a common and effective variation of this process. arkat-usa.org

Another classical approach involves the reaction of ethyl acetoacetate with hydrazine hydrate. While this reaction can yield pyrazolone (B3327878) derivatives, it underscores the fundamental principle of using a 1,3-dicarbonyl equivalent and a hydrazine source to construct the pyrazole core. mdpi.com

Table 1: Classical Synthesis of 4H-Pyrazol-3-amine, 5-methyl-

| Starting Material 1 | Starting Material 2 | Product | Reference |

|---|---|---|---|

| Cyanoacetone | Hydrazine | 4H-Pyrazol-3-amine, 5-methyl- | tandfonline.com |

| Sodium Cyanoacetone | Hydrazinium monohydrochloride | 4H-Pyrazol-3-amine, 5-methyl- | arkat-usa.org |

Preparative Methods Involving Hydrazine Derivatives

The reaction between β-functionalized α,β-unsaturated nitriles and hydrazine derivatives is a cornerstone for constructing the aminopyrazole skeleton. beilstein-journals.org The presence of a suitable leaving group at the β-position of the unsaturated nitrile facilitates the cyclization step following the initial Michael addition of the hydrazine. beilstein-journals.org

The regioselectivity of the cyclization can be a critical factor, especially when substituted hydrazines are used. The reaction conditions, such as the acidity or basicity of the medium, can significantly influence which nitrogen atom of the hydrazine participates in the final ring closure, thus determining the substitution pattern on the resulting pyrazole ring. beilstein-journals.org For instance, the cyclization of a hydrazine with an enol under acidic conditions can yield a 5-aminopyrazole, whereas using a methyl ether derivative under basic conditions can reverse the regioselectivity to produce a 3-aminopyrazole in high yield. beilstein-journals.org

A patented industrial preparation for 4H-Pyrazol-3-amine, 5-methyl- describes the reaction of cyanoacetone or its alkali metal salt with various hydrazine sources, including hydrazine hydrate, free hydrazine, or a hydrazinium salt, to produce the target compound in high yield and purity. arkat-usa.org

Advanced Synthetic Protocols for 4H-Pyrazol-3-amine, 5-methyl- Derivatives

Modern synthetic chemistry has introduced sophisticated techniques to build upon the basic pyrazole structure, enabling the creation of complex derivatives with high efficiency and selectivity. 4H-Pyrazol-3-amine, 5-methyl- is a key building block in many of these advanced protocols.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Approaches

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with a halide or triflate, is particularly prominent in pharmaceutical synthesis. researchgate.netresearchgate.net

While not typically used for the primary synthesis of the 4H-Pyrazol-3-amine, 5-methyl- core, the Suzuki-Miyaura reaction is extensively applied to its halogenated derivatives to synthesize more complex, substituted pyrazoles. researchgate.netresearchgate.net For this to occur, the aminopyrazole must first be halogenated (e.g., brominated or chlorinated). This halogenated pyrazole can then be coupled with a variety of aryl, heteroaryl, or styryl boronic acids. researchgate.net Despite the potential for the amino group to interfere by complexing with the palladium catalyst, efficient methods have been developed to achieve this transformation, often using specialized ligands and pre-catalysts like XPhos Pd G2 under microwave irradiation. researchgate.netrsc.org The reaction of halogenated aminopyrazoles with boronic acids allows for the introduction of diverse substituents at specific positions on the pyrazole ring, a crucial step in creating libraries of compounds for drug discovery. rsc.orgnih.gov

Table 2: Suzuki-Miyaura Coupling of Halogenated Pyrazole Derivatives

| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

|---|---|---|---|---|

| 3-Halogeno pyrazolo[1,5-a]pyrimidin-5-ones | Aryl boronic acids | XPhosPdG3 / XPhos | C3-Arylated pyrazolopyrimidinones | rsc.orgnih.gov |

One-Pot Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.govsemanticscholar.org 4H-Pyrazol-3-amine, 5-methyl- is a frequent participant in MCRs for the synthesis of fused heterocyclic systems. nih.gov

A common strategy involves the reaction of a 5-aminopyrazole, an aldehyde, and a third component with an active methylene group, such as a β-diketone, β-ketonitrile, or thiobarbituric acid. mdpi.comnih.gov These reactions can lead to the formation of diverse and complex scaffolds like pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[5,4-b]pyrimidino[5,4-e]pyridines. mdpi.comnih.gov For example, a one-pot, four-component domino reaction of phenylhydrazine, 3-aminocrotononitrile, benzaldehyde, and thiobarbituric acid has been developed to construct complex fused pyrazoles, where the 5-amino-3-methyl-1-phenylpyrazole is formed in situ. mdpi.com

Table 3: Multicomponent Reactions Involving Aminopyrazoles

| Aminopyrazole | Reactant 2 | Reactant 3 | Product Scaffold | Reference |

|---|---|---|---|---|

| 5-Aminopyrazole | Arylaldehyde | Indandione | Pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Amino-3-methyl-pyrazole | Acenaphthenequinone | β-Ketonitrile | Naphthoic acid substituted pyrazolo[3,4-b]pyridine | nih.gov |

| 5-Amino-3-methyl-1-phenylpyrazole | Benzaldehyde | Thiobarbituric acid | Pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine | mdpi.com |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to dramatically reduced reaction times, improved yields, and cleaner reaction profiles compared to conventional heating methods. dergipark.org.tr

This technology has been successfully applied to the synthesis of 4H-Pyrazol-3-amine, 5-methyl- derivatives. Microwave irradiation is particularly effective for multicomponent reactions involving aminopyrazoles. For instance, the reaction of 5-aminopyrazole derivatives with cyclic 1,3-dicarbonyl compounds and dimethylformamide dimethylacetal (DMFDMA) under controlled microwave heating regioselectively affords pyrazolo[1,5-a]quinazolin-6(7H)-ones in minutes. beilstein-journals.org Similarly, three-component syntheses of pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines are efficiently performed under microwave conditions, offering a rapid and catalyst-free route to these fused systems. nih.govrsc.orgcore.ac.uk The significant reduction in reaction time—from hours under conventional heating to mere minutes with microwave assistance—highlights the efficiency of this advanced protocol.

Reductive Amination Sequences

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and serves as a key strategy for the N-alkylation of the exocyclic amine of pyrazole derivatives. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the condensation of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. wikipedia.org

This method is particularly valuable as it offers a controlled, single-step process that avoids the over-alkylation often associated with direct alkylation using alkyl halides. A variety of reducing agents can be employed, with sodium triacetoxyborohydride and sodium cyanoborohydride being common choices due to their selectivity for reducing the iminium ion in the presence of the initial carbonyl compound. masterorganicchemistry.com

In the context of pyrazole chemistry, reductive amination has been successfully utilized to synthesize derivatives of pyrazolo[1,5-a]pyrimidines. The free amino group of a substituted aminopyrazole can be alkylated by reaction with various aldehydes or ketones in the presence of a suitable reducing agent, such as sodium triacetoxyborohydride, to yield the N-alkylated product. nih.govnih.gov This sequence is integral to building libraries of complex molecules for applications such as kinase inhibitors. nih.gov

Table 1: Reductive Amination for Derivatization of Aminopyrazoles

| Amine Precursor | Carbonyl Compound | Reducing Agent | Product Type | Reference |

|---|

Derivatization Chemistry of the Amine Moiety in 4H-Pyrazol-3-amine, 5-methyl-

The exocyclic amino group of 5-methyl-4H-pyrazol-3-amine is a primary nucleophilic site, enabling a wide range of derivatization reactions. These functionalizations are crucial for constructing more complex molecules and fused heterocyclic systems with diverse biological and materials science applications.

Acylation Reactions

The primary amino group of aminopyrazoles readily undergoes acylation with various acylating agents, such as acyl chlorides and anhydrides, to form the corresponding amides. For instance, 5-amino-3-methyl-1-phenylpyrazole reacts with chloroacetyl chloride in the presence of anhydrous potassium carbonate to yield the N-chloroacetyl derivative. researchgate.net Similarly, treatment with a mixture of acetic acid and acetic anhydride results in the formation of 5-acetylamino-3-methyl-1-phenylpyrazole. researchgate.net These acylated intermediates can serve as precursors for further synthetic transformations.

Table 2: Acylation of 5-Amino-3-methyl-1-phenylpyrazole

| Acylating Agent | Conditions | Product | Reference |

|---|---|---|---|

| Chloroacetyl chloride | Anhydrous K2CO3, Dry acetone, Reflux | 5-(Chloroacetyl)amino-3-methyl-1-phenylpyrazole | researchgate.net |

Alkylation Reactions

While direct alkylation of the exocyclic amine with alkyl halides is possible, it can be challenging to control and may lead to mixtures of mono- and di-alkylated products, as well as competing alkylation at the ring nitrogen atoms. A more controlled and widely used method for introducing alkyl groups is the reductive amination sequence described previously (Section 2.2.4). masterorganicchemistry.comnih.gov This approach allows for the clean formation of mono-alkylated secondary amines from the reaction of the primary aminopyrazole with an aldehyde or ketone. nih.gov

Condensation Reactions with Carbonyl Compounds

The condensation of 3-amino-5-methylpyrazole with various carbonyl compounds, particularly 1,3-bielectrophiles, is a cornerstone for the synthesis of fused pyrazole systems. These reactions leverage the nucleophilicity of both the exocyclic amino group and the C4 position of the pyrazole ring.

Reaction with 1,3-Diketones and α,β-Unsaturated Ketones : The reaction of 5-aminopyrazoles with 1,3-diketones (e.g., acetylacetone, benzoylacetone) or α,β-unsaturated ketones in acidic conditions is a classic and widely used strategy to construct the pyrazolo[3,4-b]pyridine core. nih.govmdpi.comnih.gov The reaction proceeds through an initial condensation followed by cyclization and dehydration. nih.gov For example, 5-amino-1-phenyl-pyrazole cyclizes with α,β-unsaturated ketones in the presence of zirconium tetrachloride to yield substituted pyrazolo[3,4-b]pyridines. mdpi.com

Reaction with β-Enaminones and Related Reagents : The cyclocondensation of 3-amino-5-methylpyrazole with β-enaminones or other 1,3-bis-electrophiles like 1,1,1-trichloro-4-alkoxy-3-alken-2-ones is a highly regioselective method for synthesizing pyrazolo[1,5-a]pyrimidines. researchgate.netrsc.org This approach is efficient and allows for significant structural diversity in the resulting fused heterocycle. rsc.org

Multicomponent Reactions : 3-Amino-5-methylpyrazole is an effective component in multicomponent reactions (MCRs). An MCR involving 3-amino-5-methylpyrazole, an aliphatic aldehyde (like paraformaldehyde or acetaldehyde), and acetylacetone in water leads to the formation of bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)-methane derivatives. univ.kiev.uaresearchgate.net

Table 3: Synthesis of Fused Heterocycles via Condensation Reactions

| Carbonyl Reactant Type | Reagent Example(s) | Conditions | Fused Product | Reference |

|---|---|---|---|---|

| 1,3-Diketone | Acetylacetone | Acetic Acid | Pyrazolo[3,4-b]pyridine | mdpi.com |

| α,β-Unsaturated Ketone | (E)-1,3-diarylprop-2-en-1-one | ZrCl4, DMF/EtOH, 95 °C | Pyrazolo[3,4-b]pyridine | mdpi.com |

| β-Enaminone | (E)-3-(dimethylamino)-1-arylprop-2-en-1-one | Acetic Acid, Reflux | Pyrazolo[1,5-a]pyrimidine | rsc.org |

Reactions with Oxazolone Scaffolds

The reaction of aminopyrazoles with activated oxazolone scaffolds provides a pathway to complex, polyfunctionalized heterocyclic systems. 3-Amino-5-methylpyrazole can react with 4-ethoxymethylene-2-phenyl-4H-oxazol-5-one. chemicalbook.com This reaction involves the nucleophilic attack of the aminopyrazole on the oxazolone ring, leading to ring-opening and subsequent recyclization to form a pyrazolo[1,5-a]pyrimidine derivative. The final product obtained from this specific reaction is N-(2-Methyl-7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidin-6-yl)-benzamide. chemicalbook.com

Table 4: Reaction with an Oxazolone Derivative

| Aminopyrazole | Oxazolone Reactant | Product | Reference |

|---|

Functionalization with Arylsulfonyl Chlorides

The primary amino group of 5-aminopyrazoles can be readily functionalized with arylsulfonyl chlorides to produce the corresponding sulfonamides. The reaction of 5-amino-3-methyl-1-phenylpyrazole with benzenesulfonyl chloride in pyridine at room temperature yields N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide. researchgate.net This reaction provides a stable derivative where the sulfonamide linkage can influence the molecule's chemical properties and biological activity.

Table 5: Sulfonamide Formation

| Aminopyrazole | Sulfonyl Chloride | Conditions | Product | Reference |

|---|

Reactions with Isocyanates for Carboxamide Formation

The reaction of 5-methyl-4H-pyrazol-3-amine (often in its tautomeric 3-methyl-1H-pyrazol-5(4H)-one form) with various isocyanates provides a direct route to N-substituted pyrazole-carboxamides. researchgate.netdur.ac.uk This reaction typically involves the nucleophilic attack of the amino group of the pyrazole onto the electrophilic carbonyl carbon of the isocyanate. The synthesis is often carried out in a suitable solvent like ethyl acetate. researchgate.net The resulting carboxamides can be purified through recrystallization from aqueous ethanol. researchgate.net A variety of isocyanates, including aromatic and aliphatic ones, have been successfully employed to generate a library of pyrazole carboxamide derivatives. researchgate.net

Table 1: Examples of Carboxamide Derivatives from 3-methyl-1H-pyrazol-5(4H)-one

| Reagent (Isocyanate) | Product Name | Reference |

|---|---|---|

| Phenyl isocyanate | N-Phenyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide | researchgate.net |

| 4-Nitrophenyl isocyanate | N-(4-Nitrophenyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide | researchgate.net |

| n-Butyl isocyanate | N-Butyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide | researchgate.net |

| n-Propyl isocyanate | N-Propyl-3-methyl-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide | researchgate.net |

These pyrazole carboxamides are of interest in medicinal chemistry and materials science, with studies exploring their potential as fungicide candidates and inhibitors of enzymes like succinate dehydrogenase. nih.govnih.gov

Formation of Schiff Bases and Related Imine Intermediates

Schiff bases, or imines, are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. The primary amine group of 5-methyl-4H-pyrazol-3-amine readily reacts with various aldehydes to form the corresponding Schiff base derivatives. nih.gov This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism. A general procedure involves heating a mixture of the aminopyrazole and the respective aldehyde in ethanol, often with a catalytic amount of glacial acetic acid. nih.gov

The formation of the Schiff base is confirmed by spectroscopic methods, particularly by the appearance of a characteristic singlet signal for the azomethine proton (–N=CH–) in the ¹H-NMR spectrum, typically in the range of 8.10-8.90 ppm. nih.govekb.eg This synthetic route is versatile, allowing for the preparation of a wide array of pyrazole-based Schiff bases by varying the aldehyde component. ekb.egekb.egchemistryjournal.net

Table 2: Synthesis of Pyrazole-based Schiff Bases

| Amine Reactant | Aldehyde Reactant | Solvent/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Pyrazol-5(4H)-one with a primary amine moiety | Various aromatic aldehydes | Ethanol / Glacial Acetic Acid | Pyrazolone Schiff Base | nih.gov |

| Pyrazole aldehyde | Various aromatic amines | Methylene Chloride / Triethylamine | Pyrazole Schiff Base | ekb.eg |

| 4-formyl-3-methyl-1-phenyl-2-pyrazoline-5-one | Sulfanilamide | Methanol-Acetone | Pyrazoline Schiff Base | chemistryjournal.net |

Synthesis of Fused Heterocyclic Systems Incorporating the 4H-Pyrazol-3-amine, 5-methyl- Scaffold

The 5-methyl-4H-pyrazol-3-amine core is a valuable building block for the construction of more complex, fused heterocyclic systems. Its bifunctional nature allows it to participate in various cyclization and condensation reactions to form bicyclic and polycyclic structures with significant pharmacological and material applications.

Pyrazolo[3,4-b]quinolinone derivatives can be efficiently synthesized through multicomponent reactions (MCRs). researchgate.netsid.ir One notable method is a four-component reaction involving 3-methyl-1H-pyrazol-5(4H)-one, an aromatic aldehyde, dimedone, and ammonium acetate. sid.ir This approach is often promoted by a catalyst, such as the heteropoly acid H₃PW₁₂O₄₀, and can be performed under solvent-free conditions, aligning with the principles of green chemistry. researchgate.netsid.ir The reaction proceeds via a cascade of condensation and cyclization steps to furnish the fused quinolinone ring system. These compounds have been investigated for potential antimalarial and bactericidal activities. sid.ir

Table 3: Four-Component Synthesis of Pyrazolo[3,4-b]quinolin-5-ones

| Aldehyde Component | Other Reactants | Catalyst | Conditions | Product | Reference |

|---|

Alternative routes to the pyrazolo[3,4-b]quinoline scaffold include the reaction of 3-aminopyrazoles with ortho-chloro/bromo benzoic acid or the cyclization of hexahydroquinoline precursors with hydrazine hydrate. mdpi.comresearchgate.net

The synthesis of pyrazolo[1,5-a]pyrimidines, which are analogues of purines, is a well-established area of heterocyclic chemistry. ias.ac.ind-nb.info A common and effective strategy involves the condensation reaction between a 3-aminopyrazole, such as 5-amino-3-methylpyrazole, and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov

For instance, reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol. nih.gov This intermediate can then be subjected to further transformations, such as chlorination with phosphorus oxychloride, to produce versatile dichloro-derivatives that are precursors to a wide range of substituted pyrazolo[1,5-a]pyrimidines. nih.gov Other methods include one-pot cyclization reactions involving aminopyrazoles and enaminones or chalcones. nih.gov

Table 4: Synthetic Routes to Pyrazolo[1,5-a]pyrimidines

| Pyrazole Precursor | Reagent | Key Intermediate/Product | Reference |

|---|---|---|---|

| 5-Amino-3-methylpyrazole | Diethyl malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |

| 5-Aminopyrazole | Enaminone / Chalcone | 3-Halo-pyrazolo[1,5-a]pyrimidine | nih.gov |

While the outline specifies Pyrazolo[2,3-c]pyrimidine, literature more commonly details the synthesis of the isomeric Pyrazolo[3,4-d]pyrimidine system from aminopyrazole precursors. These compounds are also purine analogues and have attracted significant attention for their biological activities, including their use in anticancer drugs like Allopurinol. nih.gov

A frequent synthetic pathway to the pyrazolo[3,4-d]pyrimidine core begins with a suitably substituted aminopyrazole, such as 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile. nih.gov Refluxing this precursor in formic acid leads to the formation of 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. nih.gov Another approach involves the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with acetic anhydride, which can lead to pyrazolo[3,4-d] researchgate.netias.ac.inoxazine intermediates that are subsequently converted to pyrazolo[3,4-d]pyrimidines by reacting with nucleophiles like primary amines or hydrazine. semanticscholar.org

Table 5: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Pyrazole Precursor | Reagent(s) | Product | Reference |

|---|---|---|---|

| 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |

The conjunction of pyrazole and 1,2,4-triazole moieties into a single molecular framework has led to compounds with diverse chemical and biological properties. urfu.ru These fused or linked systems can be synthesized through various strategies.

One method involves constructing the 1,2,4-triazole ring onto a pre-existing pyrazole. For example, a series of pyrazolyl researchgate.netnih.govurfu.rutriazoles has been synthesized by reacting polyfunctionalized triazoles with β-dicarbonyl compounds. researchgate.net Another approach involves building a pyrazole ring onto a triazole precursor. The 1,3-dipolar cycloaddition of diazomethane to a vinyl sulfone attached to a 1,2,4-triazole ring has been used to prepare 5-(4,5-dihydro-4-aryl-1H-pyrazol-3-sulfonylmethyl)-4H-1,2,4-triazol-3-amine, which can be subsequently aromatized. urfu.ru

More advanced methods focus on the regioselective synthesis of 1,2,4-triazoles using amine oxidase-inspired catalysis, which involves the coupling of a primary amine and hydrazine, a protocol that could be adapted for creating complex fused heterocycles. rsc.org

Table 6: Synthetic Approaches to Pyrazole-1,2,4-Triazole Conjugates

| Strategy | Reactants | Product Type | Reference |

|---|---|---|---|

| Cycloaddition | Styrylsulfonylmethyl-1,2,4-triazolylamine, Diazomethane | Pyrazolyl-1,2,4-triazole amine derivative | urfu.ru |

| Ring Construction | Polyfunctionalized-triazole, β-dicarbonyl compounds | Pyrazolyl researchgate.netnih.govurfu.rutriazole | researchgate.net |

Pyrano[2,3-c]dipyrazol Systems

The synthesis of pyrano[2,3-c]pyrazole derivatives, which form the core of pyrano[2,3-c]dipyrazol systems, is frequently accomplished through efficient one-pot, multicomponent reactions. researchgate.netresearchgate.net A prevalent and effective strategy involves a four-component condensation reaction. nih.govarakmu.ac.ir This method typically combines an aldehyde, malononitrile, a β-ketoester such as ethyl acetoacetate, and a hydrazine derivative (like hydrazine hydrate or phenylhydrazine). researchgate.netnih.gov

The reaction sequence generally begins with the formation of a 5-methyl-2,4-dihydro-3H-pyrazol-3-one intermediate from the condensation of ethyl acetoacetate and hydrazine hydrate. nih.govarakmu.ac.irmdpi.com Subsequently, the aldehyde undergoes a Knoevenagel condensation with malononitrile to produce an arylidenemalononitrile intermediate. The final step involves a Michael addition of the pyrazolone intermediate to the arylidenemalononitrile, followed by intramolecular cyclization and tautomerization to yield the stable 6-amino-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile framework. mdpi.com

The versatility of this multicomponent approach is enhanced by the use of various catalysts and reaction conditions to optimize yields and reaction times. Catalysts reported for this synthesis include basic catalysts like piperidine or triethylamine, as well as more novel catalysts such as DABCO, L-tyrosine, and potassium t-butoxide. researchgate.netnih.gov Green chemistry principles have also been applied, utilizing aqueous media, microwave irradiation, or ultrasonic assistance to facilitate the reaction. nih.gov The choice of aldehyde allows for the introduction of a wide variety of substituents at the 4-position of the pyranopyrazole core. researchgate.net

Detailed research has demonstrated that the yields of these reactions can be quite high, often ranging from 93-95%, though they can be influenced by the electronic nature of the substituents on the aromatic aldehyde. arakmu.ac.ir For instance, electron-donating groups on the aldehyde may result in slightly different yields compared to electron-withdrawing groups. arakmu.ac.ir

| Reactants | Catalyst | Solvent/Conditions | Key Findings | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile | DABCO | Aqueous medium | Provides high yields through a simple and efficient protocol. | researchgate.net |

| Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile | L-tyrosine | H₂O–ethanol, Microwave irradiation | An innovative approach combining microwave assistance with an eco-friendly solvent. | nih.gov |

| Ethyl acetoacetate, Hydrazine hydrate, Aldehydes, Malononitrile | Potassium t-butoxide (KOtBu) | Methanol, Microwave irradiation | A base-catalyzed, one-pot four-component approach. | nih.gov |

| Ethyl acetoacetate, Hydrazine hydrate, Aromatic Aldehydes, Malononitrile | Na₂CaP₂O₇ | Not specified | Achieved good yields (93-95%), influenced by the aldehyde's substituent. | arakmu.ac.ir |

| Benzyl alcohols, Ethyl acetoacetate, Phenylhydrazine, Malononitrile | Sulfonated amorphous carbon and Eosin Y | Not specified | A novel pathway using benzyl alcohols instead of aldehydes. | nih.gov |

Selenazole-Fused Pyrazole Constructs

The direct synthesis of selenazole-fused pyrazole systems is a specialized area of heterocyclic chemistry. While direct fusion methodologies are not widely documented in preliminary searches, related techniques for incorporating selenium into pyrazole structures provide insight into the formation of pyrazole-selenium bonds. These methods include the synthesis of pyrazole-containing selenoethers and the direct selenocyanation of the pyrazole ring.

One reported method involves the synthesis of 4-selenocyanated pyrazoles from 4-unsubstituted pyrazoles. researchgate.net This metal-free approach utilizes potassium selenocyanate (KSeCN) as the selenocyanogen source and (dichloroiodo)benzene (PhICl₂) as a hypervalent iodine oxidant. The proposed mechanism involves the in situ generation of a reactive selenocyanogen chloride (Cl-SeCN) species. This electrophilic species then reacts with the electron-rich pyrazole skeleton to yield the 4-selenocyanated product. researchgate.net The reaction is typically carried out under an inert atmosphere at low temperatures (0 °C) in a solvent like toluene. researchgate.net

Another approach to creating pyrazole-selenium constructs is through the preparation of selenoethers. For example, 1,5-bis(3,5-dimethylpyrazol-1-yl)-3-selena pentane has been synthesized by reacting 1-(2-tosyloxyethyl)-3,5-dimethylpyrazole with sodium selenide. nih.gov The sodium selenide is generated in situ from elemental selenium and a reducing agent like sodium formaldehydesulfoxylate (rongalite) in an aqueous sodium hydroxide solution. nih.gov While this method results in a flexible selenoether linkage between two pyrazole units rather than a rigid fused system, it demonstrates a reliable method for forming C-Se-C bonds involving pyrazole derivatives. nih.gov

| Starting Pyrazole | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-unsubstituted pyrazoles | PhICl₂, KSeCN | Toluene, 0 °C, 8 h, N₂ atmosphere | 4-selenocyanated pyrazoles | researchgate.net |

Spectroscopic and Structural Elucidation of 4h Pyrazol 3 Amine, 5 Methyl and Its Derivatives

Crystallographic Analysis and Solid-State Structure

Characterization of Hydrogen Bonding Networks

The supramolecular architecture of 5-methyl-4H-pyrazol-3-amine and its derivatives is significantly influenced by hydrogen bonding. The presence of both hydrogen bond donors (the amine -NH2 group and the pyrazole (B372694) N-H) and acceptors (the pyridine-type nitrogen atom of the pyrazole ring) allows for the formation of extensive and diverse hydrogen-bonding networks. These non-covalent interactions are pivotal in determining the crystal packing, and consequently, the material's physical properties.

In the crystalline state, derivatives of 5-methyl-pyrazol-3-amine frequently exhibit robust intermolecular hydrogen bonds. Studies on related structures have revealed that N—H···N and N—H···S hydrogen bonds can link molecules into sheets. researchgate.netnih.gov For instance, in the crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione, molecules are linked into sheets parallel to the (101) plane through these types of interactions. researchgate.netnih.gov Similarly, research on rac-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazolidin-4-one shows molecules linked by two distinct N—H···N hydrogen bonds, forming chains which are further interconnected into sheets by C—H···π(arene) interactions. researchgate.net

The versatility of the pyrazole ring in forming hydrogen-bonded supramolecular materials is notable. nih.gov Depending on the substituents, different topologies can be established. nih.gov For example, amino-substituted 3,5-dimethyl-4-arylpyrazoles have been shown to form two-dimensional networks where each molecule engages in hydrogen bonds with three others, creating supramolecular cycles. nih.gov In other derivatives, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, molecules are linked into chains by a combination of N-H···O and C-H···O hydrogen bonds. nih.gov The ability of the pyrazole ring to participate in π-donor hydrogen bonds has also been noted, adding another layer of complexity to its intermolecular interactions. zsmu.edu.ua

The table below summarizes the types of hydrogen bonding interactions observed in various derivatives of 5-methyl-pyrazol-3-amine, illustrating the common motifs that dictate their supramolecular assembly.

| Compound/Derivative Class | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Resulting Network Motif | Reference(s) |

| 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione | N-H (amine), N-H (triazole) | N (triazole), S (thione) | Sheets | researchgate.netnih.gov |

| rac-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-phenylthiazolidin-4-one | N-H (amine), C-H (aromatic) | N (pyrazole), π-system (arene) | Chains linked into sheets | researchgate.net |

| Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate | N-H (amine), C-H | O (carbonyl), O (nitro) | Chains of fused rings | nih.gov |

| Amino-substituted 3,5-dimethyl-4-arylpyrazoles | N-H (amine), N-H (pyrazole) | N (pyrazole), N (amine) | 2D Network of cycles | nih.gov |

These examples underscore the critical role of hydrogen bonding in the crystal engineering of pyrazole-based compounds. The specific nature and geometry of these bonds are determined by the steric and electronic properties of the substituents on the pyrazole core.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For 4H-Pyrazol-3-amine, 5-methyl- (C₄H₇N₃), the theoretical elemental composition provides a baseline for confirming the purity and identity of the substance and its derivatives. The analysis is typically performed using combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are quantitatively measured.

The theoretical elemental composition of the parent compound, 4H-Pyrazol-3-amine, 5-methyl-, is as follows:

Carbon (C): 49.46%

Hydrogen (H): 7.26%

Nitrogen (N): 43.28%

Experimental data from the analysis of various pyrazole derivatives consistently show a close correlation between the found and calculated percentages for carbon, hydrogen, and nitrogen, confirming their proposed structures. mdpi.comekb.eg For instance, the elemental analysis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine yielded results (C, 70.07%; H, 8.36%; N, 15.51%) that were in strong agreement with the calculated values (C, 70.30%; H, 8.48%; N, 15.37%) for its molecular formula, C₁₆H₂₃N₃O. mdpi.com

High-resolution mass spectrometry (HRMS) further corroborates the elemental composition by providing a highly accurate measurement of the molecular ion's mass-to-charge ratio, which can be used to determine the molecular formula. mdpi.com

The table below presents a comparison of calculated and experimentally found elemental compositions for several derivatives of 5-methyl-pyrazol-3-amine reported in the literature, showcasing the reliability of this analytical method for structural confirmation.

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | C₁₆H₂₃N₃O | C: 70.30, H: 8.48, N: 15.37 | C: 70.07, H: 8.36, N: 15.51 | mdpi.com |

| Ethyl 3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | C₁₉H₁₇ClN₂O₂ | C: 66.96, H: 5.03, N: 8.22 | C: 66.91, H: 4.90, N: 8.16 | nih.gov |

| 5-amino-pyrazol-4-N'-[bis(metylthio)-methylene]carbohydrazide | C₇H₁₁N₅S₂ | C: 32.98, H: 4.46, N: 24.05 | C: 32.98, H: 4.84, N: 24.23 | researchgate.net |

| 8-Acetyl-5-amino-9-methyl-1-(phenylamino)thieno[3'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine-3-carbonitrile | C₂₁H₁₅N₇OS | C: 61.01, H: 3.66, N: 23.71 | C: 60.65, H: 3.52, N: 23.59 | ekb.eg |

The close agreement between the calculated and found values in these diverse examples highlights the utility of elemental analysis as a crucial checkpoint in the characterization of novel pyrazole derivatives.

Computational and Theoretical Investigations of 4h Pyrazol 3 Amine, 5 Methyl

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for studying the electronic properties of organic molecules like pyrazole (B372694) derivatives. nih.gov DFT calculations provide detailed insights into the electronic structure, molecular orbitals, and optimized geometry of these compounds.

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.govnih.gov

For pyrazole derivatives, the distribution of electron density and the energies of the frontier molecular orbitals are influenced by the nature and position of substituents. In the case of 5-methyl-1H-pyrazol-3-amine, the amino group (-NH2) acts as an electron-donating group, increasing the electron density of the pyrazole ring and raising the HOMO energy level. The methyl group (-CH3) is a weak electron-donating group.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For pyrazole derivatives, the region around the pyridine-like nitrogen atom typically shows a negative electrostatic potential (electron-rich), making it a likely site for protonation and hydrogen bond acceptance. The amino group's hydrogen atoms exhibit a positive electrostatic potential (electron-poor), indicating their role as hydrogen bond donors. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Pyrazole Derivative (Data is illustrative and based on DFT calculations of related pyrazole systems.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.3130 |

| LUMO | -0.2678 |

This data is for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide and serves as an example of typical values for related structures. nih.gov

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles. For pyrazole derivatives, the planarity of the pyrazole ring is a key feature, although substituents can influence this. nih.goviu.edu.sa

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 5-methyl-1H-pyrazol-3-amine, the rotation of the amino group is a key conformational feature. Computational studies on related aminopyrazoles have shown that the amino group can be pyramidal, with an energy barrier to rotation and inversion. fu-berlin.de The orientation of the amino group's lone pair and hydrogen atoms relative to the pyrazole ring can influence intermolecular interactions.

Table 2: Selected Optimized Geometrical Parameters for a Substituted Pyrazole Derivative (Data is illustrative and based on DFT calculations of related pyrazole systems.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| N1-N2 | 1.37 | - |

| N2-C3 | 1.33 | - |

| C3-C4 | 1.42 | - |

| C4-C5 | 1.38 | - |

| C5-N1 | 1.36 | - |

| N1-N2-C3 | - | 111.5 |

| N2-C3-C4 | - | 105.0 |

| C3-C4-C5 | - | 107.5 |

| C4-C5-N1 | - | 106.0 |

These are generalized parameters for a pyrazole ring and will vary with substitution.

Molecular Dynamics (MD) Simulations for Intermolecular System Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of molecules, including their conformational changes and interactions with other molecules, such as solvent or biological macromolecules. researchgate.netfda.gov

For pyrazole derivatives, MD simulations can be employed to:

Explore the conformational landscape and identify the most populated conformations in different environments.

Study the dynamics of hydrogen bonding networks between pyrazole molecules or with solvent molecules.

Investigate the binding of pyrazole-based ligands to protein active sites, providing insights into drug-receptor interactions.

Computational Studies of Tautomerism and Isomerism in Pyrazole Frameworks

Prototropic tautomerism is a characteristic feature of N-unsubstituted pyrazoles. For 5-methyl-pyrazol-3-amine, several tautomers are possible, including the 1H, 2H, and the less stable 4H and 5H forms. The relative stability of these tautomers can be predicted using computational methods like DFT. nih.govrsc.org

The stability of pyrazole tautomers is influenced by:

Aromaticity: The 1H and 2H tautomers are aromatic and thus significantly more stable than the non-aromatic 4H and 5H tautomers.

Substituent Effects: Electron-donating groups, like the amino and methyl groups, can influence the tautomeric equilibrium. Generally, electron-donating groups tend to favor the tautomer where the substituent is at the C3 position. nih.gov

Solvent Effects: The polarity of the solvent can affect the relative stability of tautomers by differentially solvating them.

Intramolecular Hydrogen Bonding: The presence of substituents capable of forming intramolecular hydrogen bonds can stabilize a particular tautomer. mdpi.com

Computational studies have shown that for 3(5)-substituted pyrazoles, the tautomeric equilibrium is a delicate balance of these factors. nih.gov The 4H-tautomer, being non-aromatic, is expected to be significantly higher in energy than the aromatic 1H and 2H forms.

Table 3: Illustrative Relative Energies of Pyrazole Tautomers (This table provides a conceptual representation of the expected energy differences based on general principles of pyrazole tautomerism.)

| Tautomer | Aromaticity | Expected Relative Energy (kcal/mol) |

|---|---|---|

| 5-methyl-1H-pyrazol-3-amine | Aromatic | 0 (Reference) |

| 3-methyl-1H-pyrazol-5-amine | Aromatic | 0-5 |

Analysis of Intermolecular Interactions via Computational Methods

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in determining the properties of pyrazole derivatives in the solid state and in solution. nih.gov Computational methods can be used to characterize and quantify these interactions.

N-unsubstituted pyrazoles can act as both hydrogen bond donors (via the N-H group) and acceptors (via the sp2-hybridized nitrogen atom). The amino group in 5-methyl-1H-pyrazol-3-amine provides additional hydrogen bond donor sites. nih.gov This allows for the formation of various intermolecular hydrogen bonding motifs, such as dimers and catemers (chains). nih.govnih.gov

Computational methods like DFT can be used to:

Calculate the geometry of hydrogen bonds (donor-acceptor distance and angle).

Determine the strength of hydrogen bonds by calculating the interaction energy.

Analyze the electronic nature of hydrogen bonds using techniques like Natural Bond Orbital (NBO) analysis. nih.gov

Studies on related pyrazole derivatives have shown that N-H···N hydrogen bonds between pyrazole rings are a common and significant interaction. nih.gov The amino group can also form N-H···N or N-H···O hydrogen bonds, depending on the surrounding molecules. The energetics of these interactions are crucial for understanding crystal packing and solubility. mdpi.com

Table 4: Representative Hydrogen Bond Parameters for Pyrazole Derivatives (Data is illustrative and based on computational studies of related systems.)

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Interaction Energy (kcal/mol) |

|---|---|---|

| N-H···N (pyrazole-pyrazole) | 2.8 - 3.0 | -5 to -8 |

| N-H···O (amino-carbonyl) | 2.9 - 3.1 | -3 to -6 |

Analysis of Pi-Stacking Interactions

Pi-stacking interactions are non-covalent interactions that play a crucial role in the structure and function of many chemical and biological systems. In the context of 4H-Pyrazol-3-amine, 5-methyl-, the pyrazole ring, with its delocalized π-electron system, can participate in these interactions. Computational chemistry provides powerful tools to analyze and quantify these forces.

Detailed quantum mechanical calculations, such as Density Functional Theory (DFT) and Symmetry-Adapted Perturbation Theory (SAPT), are employed to elucidate the nature and strength of pi-stacking involving the pyrazole core. These methods can dissect the interaction energy into physically meaningful components, including electrostatic, exchange, induction, and dispersion forces. While specific energetic data for 4H-Pyrazol-3-amine, 5-methyl- is not extensively documented in publicly available literature, analysis of analogous heterocyclic systems provides valuable insights.

To illustrate the typical magnitudes of these interactions, the following table presents representative pi-stacking interaction energies for similar heterocyclic dimers, calculated using high-level quantum chemical methods.

| Interacting System | Computational Method | Interaction Energy (kcal/mol) | Reference |

|---|---|---|---|

| Benzene Dimer (Parallel-displaced) | CCSD(T)/CBS | -2.73 | nih.gov |

| Pyrazole...Benzene | ωB97XD/cc-pVTZ | -3.5 to -4.5 | nih.gov |

| Imidazole Dimer | MP2/aug-cc-pVDZ | -4.89 | Analogous System Study |

These values demonstrate that pi-stacking interactions, while weaker than covalent bonds, are significant enough to influence molecular conformation and aggregation. For 4H-Pyrazol-3-amine, 5-methyl-, these interactions are expected to be a key factor in its crystal packing and its binding to biological targets or material surfaces.

In Silico Screening Methodologies for Chemical Space Exploration

In silico screening methodologies are a cornerstone of modern drug discovery and materials science, enabling the rapid and cost-effective exploration of vast chemical spaces. For a molecule like 4H-Pyrazol-3-amine, 5-methyl-, these techniques can be used to identify derivatives with enhanced biological activity or desirable material properties. A typical in silico workflow for exploring the chemical space around this pyrazole core is multi-staged. nih.govchemmethod.comchemmethod.com

The process often begins with the creation of a virtual library of compounds. This library can be generated by systematically modifying the core structure of 4H-Pyrazol-3-amine, 5-methyl- with a variety of functional groups. Following the library generation, a series of computational filters are applied to narrow down the candidates.

High-Throughput Virtual Screening (HTVS) is an initial step where large numbers of molecules are rapidly assessed. chemmethod.comchemmethod.com This is often followed by molecular docking, a technique that predicts the preferred orientation of a molecule when bound to a target, such as a protein active site. mdpi.com The scoring functions used in docking estimate the binding affinity, allowing for the ranking of compounds.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool. QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.govnih.gov For pyrazole derivatives, QSAR studies can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for a desired outcome. nih.gov

Finally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are crucial for filtering compounds with poor pharmacokinetic profiles or potential toxicity. nih.gov This multi-faceted in silico approach allows researchers to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing.

The following table outlines a typical workflow for the in silico screening of a chemical library based on the 4H-Pyrazol-3-amine, 5-methyl- scaffold.

| Stage | Methodology | Objective | Key Metrics |

|---|---|---|---|

| 1 | Virtual Library Generation | Create a diverse set of derivatives. | Number of compounds, chemical diversity. |

| 2 | High-Throughput Virtual Screening (HTVS) | Rapidly filter the library based on simple criteria. | Lipinski's rule of five, molecular weight. |

| 3 | Molecular Docking | Predict binding modes and affinities to a target. | Docking score, binding energy. |

| 4 | QSAR Modeling | Predict biological activity based on chemical structure. | Predicted pIC50, correlation coefficients. |

| 5 | ADMET Prediction | Assess drug-likeness and potential toxicity. | Solubility, permeability, toxicity flags. |

Theoretical Probing of Adsorption Mechanisms

The interaction of 4H-Pyrazol-3-amine, 5-methyl- with surfaces is of significant interest, particularly in fields like corrosion inhibition and catalysis. Theoretical methods, primarily DFT and molecular dynamics (MD) simulations, are invaluable for probing the mechanisms of adsorption at the atomic level. chemrevlett.com

DFT calculations can be used to determine the most stable adsorption geometries of the molecule on a given surface, such as a metal or metal oxide. chemrevlett.com These calculations also provide the adsorption energy, which quantifies the strength of the interaction. For pyrazole derivatives, adsorption on metal surfaces like iron is often studied in the context of corrosion inhibition. chemrevlett.com The nitrogen atoms of the pyrazole ring and the exocyclic amine group can act as active centers for coordination with surface metal atoms.

The nature of the adsorption can be elucidated by analyzing the electronic structure of the molecule-surface system. Charge density difference plots can reveal the extent of charge transfer between the adsorbate and the substrate, indicating whether the interaction is primarily physisorption (driven by van der Waals forces) or chemisorption (involving the formation of chemical bonds).

MD simulations complement the static picture provided by DFT by introducing temperature and dynamic effects. nih.gov These simulations can model the behavior of a large number of molecules at the interface with a surface over time, providing insights into the formation of self-assembled monolayers and the influence of solvent molecules.

The following table summarizes key parameters that are typically calculated in theoretical studies of the adsorption of heterocyclic compounds like 4H-Pyrazol-3-amine, 5-methyl-.

| Parameter | Computational Method | Information Provided |

|---|---|---|

| Adsorption Energy | DFT | Strength of the molecule-surface interaction. |

| Adsorption Geometry | DFT | Orientation of the molecule on the surface. |

| Charge Transfer | DFT (Mulliken, Bader analysis) | Nature of the chemical bond (physisorption vs. chemisorption). |

| Density of States (DOS) | DFT | Changes in electronic structure upon adsorption. |

| Interaction Energy Components | MD with appropriate force fields | Contributions of van der Waals and electrostatic forces. |

Through these theoretical investigations, a detailed understanding of the adsorption behavior of 4H-Pyrazol-3-amine, 5-methyl- can be achieved, guiding the design of more effective corrosion inhibitors or catalysts.

Advanced Applications of 4h Pyrazol 3 Amine, 5 Methyl in Chemical Sciences

Role as a Versatile Chemical Building Block in Advanced Organic Synthesis

5-Amino-3-methylpyrazole is extensively utilized as a versatile synthon for constructing a wide array of fused heterocyclic systems. nih.gov These polyfunctional compounds possess three primary nucleophilic sites—the amino group (5-NH2), the ring nitrogen (1-NH), and the ring carbon (4-CH)—with the amino group being the most reactive. nih.gov This reactivity allows it to undergo cyclization and cycloaddition reactions with various bi-electrophiles to form more complex molecular architectures. nih.gov

The compound is a key starting material for synthesizing fused pyrazoloazines, which are of significant medicinal and synthetic interest. nih.gov Notable examples include the synthesis of:

Pyrazolo[3,4-b]pyridines nih.govresearchgate.net

Pyrazolo[1,5-a]pyrimidines nih.gov

Pyrazolo[3,4-d]pyrimidines nih.govics-ir.org

Pyrazolo[5,1-c]-1,2,4-triazines nih.gov

Pyrazolo[1,5-a]-1,3,5-triazines nih.gov

The reaction of 5-amino-3-methyl-1-phenylpyrazole with reagents like ethoxymethylenemalononitrile (B14416) or ethyl 2-cyano-3-ethoxyacrylate leads to substituted pyrazoles that can be further cyclized to form pyrazolo[3,4-b]pyridine derivatives. researchgate.net These reactions underscore the compound's role as a fundamental building block for generating molecular diversity in heterocyclic chemistry.

Table 1: Synthesis of Fused Heterocyclic Systems

| Precursor | Reagent(s) | Resulting Compound Class | Reference |

|---|---|---|---|

| 5-Amino-3-methyl-1-phenylpyrazole | α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridines | nih.gov |

| 5-Amino-3-methyl-1-phenylpyrazole | Benzylidinemalononitrile | Pyrazolo[3,4-b]pyridines | researchgate.net |

| 5-Amino-3-methylpyrazole | Diketones / β-Ketoesters | Pyrazolo[1,5-a]pyrimidines | nih.gov |

Applications in Material Science

The synthetic adaptability of 4H-Pyrazol-3-amine, 5-methyl- allows for its incorporation into a range of advanced materials with specialized functional properties.

Derivatives of 5-methyl-4H-pyrazol-3-amine are integral to the creation of functional materials, leveraging their unique chemical and physical properties. These materials find use in high-technology applications, including photochromic systems and protective surface films. The ability to readily modify the pyrazole (B372694) core allows for the fine-tuning of properties such as light absorption, corrosion resistance, and thermal stability, making it a valuable component in the design of new smart materials.

Pyrazole derivatives, including 3-methyl-1H-pyrazol-5-amine (MPA), have demonstrated significant efficacy as corrosion inhibitors for metals in aggressive acidic environments. nih.govnih.gov These compounds function by adsorbing onto the metal surface, forming a protective film that impedes the corrosion process. nih.gov

Studies on mild steel in 1 M H₂SO₄ have shown that the inhibition efficiency of MPA increases with concentration. nih.gov This performance is attributed to the heterocyclic structure of the pyrazole ring, which facilitates strong adsorption onto the metal. nih.gov

Table 2: Corrosion Inhibition Efficiency

| Inhibitor | Concentration | Inhibition Efficiency (%) | Metal | Environment | Reference |

|---|---|---|---|---|---|

| 3-methyl-1H-pyrazol-5-amine (MPA) | 0.8 g/L | 92.28 | Mild Steel | 1 M H₂SO₄ | nih.gov |

Derivatives originating from the pyrazole scaffold are used to synthesize advanced photochromic materials. mdpi.com These materials can reversibly change color upon exposure to light. A key example involves the synthesis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, which is derived from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. mdpi.comresearchgate.net

This compound exhibits significant photochromic behavior. mdpi.comresearchgate.net When a solution of the colorless, ring-closed isomer is exposed to UV light (e.g., 365 nm), it undergoes a color change to yellow. mdpi.comresearchgate.net In the solid state, the transformation is from pale beige to deep orange crystals. mdpi.com This phenomenon is based on a reversible electrocyclic ring-opening of the bicyclic aziridine (B145994) moiety to form an open-ring isomer containing an azomethine ylide. mdpi.com This process extends the π-conjugated system, shifting the molecule's absorption spectrum into the visible region. mdpi.com

Precursors for Specialized Chemical Reagents

The reactivity of the aminopyrazole core makes it a valuable precursor for creating specialized reagents, most notably dyes and pigments.

4H-Pyrazol-3-amine, 5-methyl- and its derivatives are fundamental precursors in the synthesis of pyrazolone-based dyes, particularly azo dyes. researchgate.netmdpi.com These dyes constitute a large and commercially important class of colorants. mdpi.com

The general synthesis involves a diazotization reaction of an aminopyrazole, such as ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate, to form a diazonium salt. mdpi.com This intermediate is then coupled with a suitable aromatic or heterocyclic compound (the coupling component), such as 8-hydroxyquinoline, phenols, or other pyrazolones, to produce the final azo dye. mdpi.comelsevier.esresearchgate.net The resulting compounds have an extended conjugation system responsible for their color. These dyes have been successfully used for applications such as coloring leather, where they exhibit good fastness properties. elsevier.es

Table 3: Examples of Synthesized Dyes

| Pyrazole Precursor | Coupling Component | Dye Class | Reference |

|---|---|---|---|

| Ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | 8-Hydroxyquinoline | Azo Dye | mdpi.com |

| 1-(p-sulphophenyl)-3-methyl-4-amino pyrazolone (B3327878) | 4-Chlorophenol | Acid Azo Dye | elsevier.es |

| 1-Methyl-3-phenyl-1H-pyrazol-5(4H)-one | Diazonium salt of 2-amino-4-chlorophenol | Azo Dye | researchgate.net |

Intermediate in Agrochemical and Insecticide Synthesis

5-methyl-4H-pyrazol-3-amine and its derivatives are significant building blocks in the synthesis of various agrochemicals and insecticides. The pyrazole scaffold is a key component in numerous commercially successful pesticides due to its broad spectrum of biological activities. Researchers continually explore new synthetic routes and modifications of the pyrazole ring to develop more potent and selective agents for crop protection.

One of the primary applications of 5-methyl-4H-pyrazol-3-amine is as a precursor for more complex pyrazole derivatives. For instance, it serves as a starting material in the synthesis of N-heterocyclic amines, which are crucial intermediates in the preparation of bioactive molecules for the agrochemical industry. The synthesis often involves condensation and reduction reactions to introduce various functional groups onto the pyrazole core, thereby tuning the molecule's biological activity.

The versatility of the pyrazole ring allows for the creation of a diverse library of compounds. For example, pyrazole derivatives have been incorporated into insecticides such as pyrolan, fipronil, and ethiprole, which exhibit high insecticidal activity. nih.gov The development of novel pyrazole-based insecticides is an ongoing area of research, with a focus on creating compounds with improved efficacy, lower environmental impact, and reduced resistance in target pests. nih.govdntb.gov.ua

Recent studies have focused on the synthesis of novel pyrazole derivatives containing various pharmacophores to enhance their insecticidal properties. These efforts have led to the discovery of compounds with significant activity against a range of agricultural pests. The strategic functionalization of the pyrazole ring, often starting from simple precursors like 5-methyl-4H-pyrazol-3-amine, is a key strategy in this field. dntb.gov.ua

Table 1: Examples of Agrochemicals and Insecticides Derived from Pyrazole Scaffolds

| Compound Class | Example | Target Pest/Activity |

| Pyrazole Insecticides | Fipronil | Broad-spectrum insecticide |

| Pyrazole Insecticides | Ethiprole | Phenylpyrazole insecticide |

| Pyrazole Insecticides | Cyenopyrafen | Acaricide and insecticide |

| Pyrazole Insecticides | Fenpyroximate | Miticide |

Formation of Chelating Agents

The nitrogen atoms within the pyrazole ring of 5-methyl-4H-pyrazol-3-amine and its derivatives possess lone pairs of electrons, making them excellent ligands for metal ions. This property allows for their use in the formation of chelating agents, which are molecules that can bind tightly to metal ions.

Chelating agents are utilized in a variety of applications, including:

Metal Extraction: They can be used to selectively extract specific metals from solutions, which is important in industrial processes and environmental remediation.

Analytical Chemistry: Pyrazole-based chelating agents can serve as analytical reagents for the detection and quantification of metal ions. mdpi.com

Catalysis: Metal complexes of pyrazole ligands can act as catalysts in various organic reactions.

The synthesis of these chelating agents often involves modifying the pyrazole structure to include additional donor atoms, such as oxygen or sulfur, which can coordinate with the metal ion to form a stable chelate ring. The ability to tailor the structure of the pyrazole ligand allows for the design of chelating agents with high selectivity for specific metal ions. For instance, aminothiazole-containing Schiff bases and their metal chelates have been synthesized and studied for their potential medicinal applications, demonstrating the versatility of heterocyclic amines in coordination chemistry. nih.gov

Template Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. In this field, templates are used to direct the assembly of smaller molecules into larger, more complex structures.

Investigation as a Beta-Sheet Template

The rigid, planar structure of the pyrazole ring makes it an attractive candidate for use as a template in supramolecular chemistry. Specifically, derivatives of 5-methyl-4H-pyrazol-3-amine have been investigated for their potential to act as templates for the formation of beta-sheets in peptides.

Beta-sheets are a common secondary structure motif in proteins, and the ability to control their formation is of great interest for the development of new materials and therapeutics. The pyrazole template can pre-organize peptide chains through hydrogen bonding and other non-covalent interactions, promoting the formation of a stable beta-sheet structure. This approach has been explored in the design of synthetic protein mimics and in the study of protein folding and aggregation. While direct research on 5-methyl-4H-pyrazol-3-amine as a beta-sheet template is specific, the broader class of pyrazolone derivatives, which can be synthesized from it, are used in creating complex molecular architectures. jmchemsci.com

Contributions to Chemical Engineering Applications

The chemical properties of 5-methyl-4H-pyrazol-3-amine and its derivatives also lend themselves to applications in chemical engineering. The pyrazole core is a robust chemical entity that can be incorporated into various materials to impart specific functionalities.

For example, pyrazolone derivatives are used as:

Anticorrosive Components: They can be added to coatings and fluids to protect metal surfaces from corrosion.

Thermally Stable Polymers: The incorporation of pyrazole units into polymer backbones can enhance their thermal stability. nih.gov

Antioxidant Additives: Certain pyrazole derivatives can act as antioxidants, preventing degradation in fuels and other materials. mdpi.com

The synthesis of these materials often involves the reaction of 5-methyl-4H-pyrazol-3-amine or its derivatives with other monomers or polymers. The ability to functionalize the pyrazole ring allows for the fine-tuning of the material's properties to meet the demands of specific chemical engineering applications.

Future Research Directions and Emerging Trends in 4h Pyrazol 3 Amine, 5 Methyl Chemistry

Exploration of Novel and Efficient Synthetic Pathways

Future explorations will likely concentrate on novel catalytic systems, including nanocatalysts and biocatalysts, to drive reactions under milder conditions with higher selectivity. researchgate.netmdpi.com The use of heterogeneous catalysts is particularly attractive as they can be easily recovered and reused, aligning with the principles of sustainable chemistry. mdpi.comthieme-connect.com Furthermore, flow chemistry is an emerging area that could offer precise control over reaction parameters, leading to enhanced safety, scalability, and product purity. Investigating alternative starting materials derived from renewable feedstocks is another critical direction for reducing the environmental footprint of pyrazole (B372694) synthesis.

| Synthetic Approach | Key Features & Advantages | Future Research Focus |

| Multicomponent Reactions (MCRs) | One-pot synthesis, reduced waste, high atom economy, operational simplicity. researchgate.net | Design of new MCRs with broader substrate scope and complexity. |

| Novel Catalysis | Use of nanocatalysts, biocatalysts, and recoverable heterogeneous catalysts for milder reaction conditions and improved selectivity. researchgate.netmdpi.com | Development of highly active and stable catalysts for specific pyrazole derivatives. |

| Flow Chemistry | Precise control of reaction parameters, improved safety and scalability, enhanced purity. | Adaptation of existing batch syntheses to continuous flow processes. |

| Renewable Feedstocks | Utilization of non-petroleum-based starting materials to enhance sustainability. | Identification and conversion of biomass-derived precursors for pyrazole synthesis. |

Development of Advanced Spectroscopic and Structural Characterization Methodologies

A deep understanding of the molecular structure and properties of 5-methyl-4H-pyrazol-3-amine is fundamental to its application. While standard techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are routinely used for characterization, future trends point towards the application of more advanced and sensitive methodologies. jetir.org

Two-dimensional (2D) NMR techniques, such as COSY and HSQC, will be crucial for unambiguously assigning proton and carbon signals, especially in more complex derivatives. Low-temperature NMR studies can provide valuable insights into dynamic processes and intermolecular interactions, such as those involving peptide-pyrazole complexes. sigmaaldrich.com In the solid state, single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional atomic arrangement, which is vital for understanding crystal packing and intermolecular forces like hydrogen bonding. elsevierpure.com Advanced mass spectrometry techniques can elucidate fragmentation patterns, aiding in the structural confirmation of newly synthesized compounds. The combined application of these sophisticated methods will provide a comprehensive picture of the molecule's structural and electronic properties. nih.gov

Expansion of Computational Studies for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular behavior and guiding experimental design. eurasianjournals.comnih.govresearchgate.net For 5-methyl-4H-pyrazol-3-amine, the expansion of computational studies, particularly using Density Functional Theory (DFT), will be a major trend. eurasianjournals.com DFT calculations can accurately predict a wide range of properties, including molecular geometry, vibrational frequencies (for comparison with IR spectra), and electronic structure (e.g., HOMO-LUMO energy gaps). elsevierpure.commdpi.com

Predictive modeling can be used to explore reaction mechanisms, identify the most stable tautomeric forms of the molecule, and forecast the outcomes of synthetic transformations. eurasianjournals.com Molecular docking simulations are another powerful computational tool, used to predict how pyrazole derivatives might bind to biological targets like proteins, which is crucial for drug discovery applications. nih.govresearchgate.net As computational power increases and algorithms become more refined, these in silico methods will accelerate the discovery of new derivatives with tailored properties, reducing the time and cost associated with laboratory experimentation. eurasianjournals.com Future research will likely focus on integrating machine learning and artificial intelligence with quantum mechanical calculations to build more accurate predictive models for reactivity and bioactivity. eurasianjournals.com

Integration in the Design and Synthesis of Innovative Functional Materials

The unique structural and electronic properties of the aminopyrazole scaffold make 5-methyl-4H-pyrazol-3-amine an attractive building block for a new generation of functional materials. Its ability to act as a ligand, coordinating with metal ions through its nitrogen atoms, opens up possibilities in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials are being investigated for applications in gas storage, catalysis, and chemical sensing.

Furthermore, the pyrazole ring is a key component in many organic molecules with interesting photophysical properties. Future research will explore the incorporation of 5-methyl-4H-pyrazol-3-amine into larger conjugated systems for use as organic light-emitting diodes (OLEDs), fluorescent probes, or nonlinear optical materials. The amino group provides a convenient handle for further functionalization, allowing chemists to tune the electronic and physical properties of the final material. lifechempharma.com For instance, it has been used in the synthesis of precursors for magenta couplers in photographic materials. google.com

Adoption of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are becoming increasingly integral to chemical synthesis, and the production of pyrazole derivatives is no exception. nih.govbenthamdirect.com Future research on 5-methyl-4H-pyrazol-3-amine will heavily emphasize the adoption of sustainable practices. researchgate.net This includes the use of environmentally benign solvents, with a strong preference for water or ethanol, or conducting reactions under solvent-free conditions. thieme-connect.comtandfonline.com

Energy-efficient synthesis methods, such as those utilizing microwave irradiation or ultrasound, are gaining prominence as they can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.netcu.edu.egbme.hu The development of catalytic reactions that maximize atom economy—ensuring that the maximum number of atoms from the reactants are incorporated into the final product—is a core goal. researchgate.net Reviews of recent progress highlight a clear and growing trend towards developing eco-friendly protocols for the synthesis of all pyrazole derivatives, driven by both environmental concerns and economic advantages. researchgate.netbenthamdirect.com This shift towards sustainability will be a defining feature of the future of pyrazole chemistry. nih.gov

Q & A

Q. What are the established synthetic routes for 5-methyl-4H-pyrazol-3-amine and its derivatives?